1-(1,1-Dimethylisoindolin-2-yl)ethanone

Description

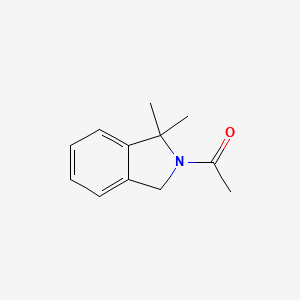

1-(1,1-Dimethylisoindolin-2-yl)ethanone is a tertiary amine-containing ketone derivative characterized by a dimethyl-substituted isoindoline ring fused to an ethanone group. This structural framework imparts unique physicochemical properties, including moderate lipophilicity and stability, which are critical for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(3,3-dimethyl-1H-isoindol-2-yl)ethanone |

InChI |

InChI=1S/C12H15NO/c1-9(14)13-8-10-6-4-5-7-11(10)12(13,2)3/h4-7H,8H2,1-3H3 |

InChI Key |

ZQKMQTWPJKHJNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2C1(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1,1-Dimethylisoindolin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,1-dimethylisoindoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(1,1-Dimethylisoindolin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Dimethylisoindolin-2-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s indole structure makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylisoindolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1,1-Dimethylisoindolin-2-yl)ethanone with structurally or functionally related ethanone derivatives, focusing on structural features, synthetic routes, physicochemical properties, and biological activities.

Structural Features

Key Insight : The dimethylisoindoline group in the target compound likely confers greater conformational rigidity and metabolic stability compared to simpler phenyl or pyridyl analogs .

Physicochemical Properties

Key Insight: The dimethylisoindoline group in the target compound may elevate its melting point relative to liquid analogs like 1-[4-(1,1-Dimethylethyl)phenyl]ethanone .

Biological Activity

1-(1,1-Dimethylisoindolin-2-yl)ethanone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features an isoindoline moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The general synthetic route includes:

- Formation of the Isoindoline Core : This involves cyclization reactions that can be facilitated by strong bases and elevated temperatures.

- Acetylation : The introduction of the ethanone group is commonly achieved through Friedel-Crafts acylation reactions using Lewis acids as catalysts.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated cytotoxic effects against glioma cells by disrupting the cell cycle and promoting apoptotic pathways .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival. This compound may act as an inhibitor of certain kinases or transcription factors that are critical in cancer progression. Further studies are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

A recent case study explored the effects of similar isoindoline derivatives on cancer cell lines. The results indicated that modifications in the isoindoline structure could enhance biological activity, suggesting that this compound could be optimized for improved efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone | Contains a pyrazole ring | Anticancer activity |

| 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide | Triazole and sulfonamide groups | Antifungal and antibacterial properties |

| 5-Fluorouracil | Pyrimidine analog | Anticancer activity through inhibition of RNA synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.